
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide: , also known by its IUPAC name N-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide , is a synthetic organic compound. Its molecular formula is C8H12N4Cl and its molar mass is approximately 214.66 g/mol .
Métodos De Preparación
a. Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Acylation: 2-Aminopropanamide reacts with 4-chloro-5-methyl-1H-pyrazole in the presence of an acylating agent (such as acetic anhydride) to form the target compound .
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
b. Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions and purification processes ensures efficient yield .
Análisis De Reacciones Químicas
a. Reactions:
Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol .
- Hydrazine hydrate (N2H4·H2O) : For reduction.
Acetic anhydride: Used for acylation.
Hydrochloric acid (HCl): or : For amide hydrolysis.
c. Major Products: The major products depend on reaction conditions. Hydrolysis yields the carboxylic acid, while reduction leads to the alcohol derivative.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
- Medicine : Investigated for potential pharmaceutical properties.
- Chemical Biology : Used as a building block in drug discovery.
- Industry : May serve as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
: PubChem. Compound Summary for CID 119745. Link : Li, Y., et al. (2015). Synthesis and biological evaluation of novel 1H-pyrazole-1-carboxamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5147-5151. : Industrial-scale production methods may be proprietary and not widely published. : Specific conditions and reagents may vary based on the desired reaction. : Research articles and patents provide insights into applications.
Propiedades
Fórmula molecular |
C8H13ClN4O |
|---|---|
Peso molecular |
216.67 g/mol |
Nombre IUPAC |
2-amino-3-(4-chloro-5-methylpyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5-6(9)3-12-13(5)4-8(2,11)7(10)14/h3H,4,11H2,1-2H3,(H2,10,14) |
Clave InChI |
QMJXRBIQGAAKRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1CC(C)(C(=O)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


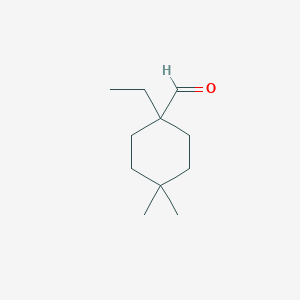


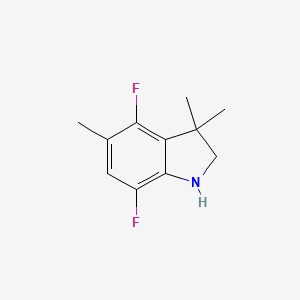
![1-[2-(Methylsulfanyl)phenyl]propan-2-amine](/img/structure/B13317490.png)
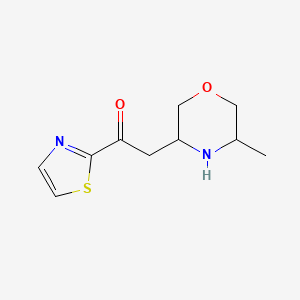
![2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13317505.png)
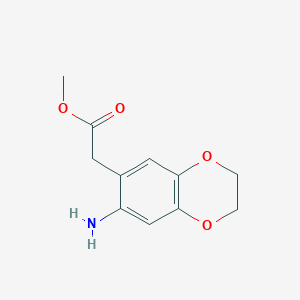
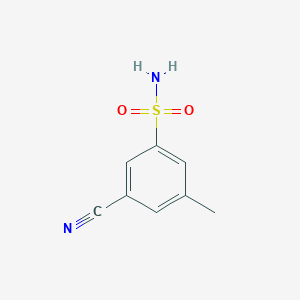
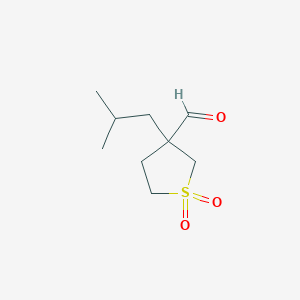
![4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine](/img/structure/B13317528.png)
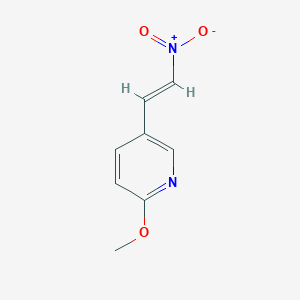
![5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13317536.png)
![(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13317538.png)
